molecular formula C5H5F3O2 B1265431 Allyl trifluoroacetate CAS No. 383-67-5

Allyl trifluoroacetate

Cat. No.: B1265431
CAS No.: 383-67-5
M. Wt: 154.09 g/mol
InChI Key: XIVPVSIDXBTZLM-UHFFFAOYSA-N
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Description

Allyl trifluoroacetate: is an organic compound with the chemical formula C5H5F3O2 acetic acid, trifluoro-, 2-propenyl ester . This compound is a colorless to light yellow liquid with a weak aroma. It is primarily used as a synthetic intermediate in organic synthesis and has various applications in the chemical industry .

Mechanism of Action

Target of Action

It’s widely used as a synthetic intermediate in organic synthesis , indicating that it likely interacts with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known that it can participate in various organic reactions as a synthetic intermediate . The compound’s reactivity is likely due to the presence of the allyl group (CH2=CH-CH2-) and the trifluoroacetate group (CF3CO2-), which can undergo a variety of chemical transformations.

Result of Action

As a synthetic intermediate, its primary role is likely to undergo chemical transformations to yield desired products in organic synthesis .

Action Environment

The action, efficacy, and stability of Allyl trifluoroacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, temperature, and pH. It’s also important to note that this compound is a flammable liquid and can cause burns and eye damage . Therefore, it should be handled with care, and exposure to fire or high temperatures should be avoided.

Biochemical Analysis

Biochemical Properties

Allyltrifluoroacetate plays a significant role in biochemical reactions, particularly in alkylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a chemical reagent and intermediate in pharmaceutical synthesis . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, facilitating the transfer of allyl groups. This can lead to modifications in the structure and function of the target biomolecules, influencing their activity and stability.

Cellular Effects

The effects of allyltrifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, allyltrifluoroacetate can modify proteins through trifluoroacetylation, which can alter their function and localization within the cell . This modification can impact cell signaling pathways, potentially leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, allyltrifluoroacetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins can lead to changes in their activity and function . Additionally, allyltrifluoroacetate can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allyltrifluoroacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability and efficacy of allyltrifluoroacetate in biochemical assays . Over time, degradation products of allyltrifluoroacetate may accumulate, potentially leading to altered cellular responses and long-term effects on cell viability and function.

Dosage Effects in Animal Models

The effects of allyltrifluoroacetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or modulating enzyme activity. At higher doses, allyltrifluoroacetate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular and physiological functions.

Metabolic Pathways

Allyltrifluoroacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For instance, allyltrifluoroacetate can act as a substrate for certain enzymes, leading to the production of reactive intermediates that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, allyltrifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of allyltrifluoroacetate are critical for its biological activity, as they determine the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of allyltrifluoroacetate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, trifluoroacetylation of proteins can influence their localization within the cell, potentially affecting their activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl trifluoroacetate can be synthesized through the transesterification of trifluoroacetic acid and allyl alcohol . The reaction typically involves heating the mixture in the presence of a catalyst, which can be either a base or an acid .

Industrial Production Methods: In industrial settings, the production of allyltrifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Allyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Allyl acetate
  • Ethyl trifluoroacetate
  • Methyl trifluoroacetate
  • 2,2,2-Trifluoroethyl vinyl ether

Uniqueness: Allyl trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to similar compounds without the trifluoromethyl group .

Properties

IUPAC Name

prop-2-enyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPVSIDXBTZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191671
Record name Allyl trifluoroacetate
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Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-67-5
Record name Allyl trifluoroacetate
Source CAS Common Chemistry
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Record name Allyl trifluoroacetate
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Record name Allyl trifluoroacetate
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Record name Allyl trifluoroacetate
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Record name Allyl trifluoroacetate
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Record name ALLYL TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Allyltrifluoroacetate contribute to the functionalization of superparamagnetic nanoparticles?

A1: Allyltrifluoroacetate serves as a functionalizing agent in olefin metathesis reactions for modifying the surface of superparamagnetic nanoparticles (NPs). [] This process involves the reaction between the terminal olefin group of Allyltrifluoroacetate and the double bond present in the oleic acid surfactant coating the iron oxide NPs. [] This reaction, facilitated by a catalyst (often a Hoveyda-Grubbs second generation catalyst), leads to the attachment of Allyltrifluoroacetate to the NP surface. [] This functionalization can enhance the NPs' stability in aqueous environments and allow for further biomolecule conjugation. []

Q2: How does the structure of Allyltrifluoroacetate impact its reactivity in polymerization reactions with Nickel catalysts?

A2: Allyltrifluoroacetate reacts with Nickel(0)(COD)2 to form a dimeric π-allyl-Ni trifluoroacetate complex. [] The substituent on the allyl group of Allyltrifluoroacetate plays a crucial role in determining the complex's structure and, consequently, its reactivity as a polymerization catalyst. [] Research has shown that this substituent influences the catalyst's activity and selectivity for monomers like butadiene, styrene, and norbornene. [] Notably, the substituent becomes the end group of the resulting polymer chain, confirming the absence of chain transfer during polymerization. []

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